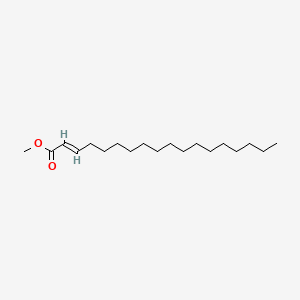
2-Octadecenoic acid, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-octadec-2-enoate is an organic compound belonging to the class of fatty acid esters. It is characterized by an ester functional group attached to a long-chain unsaturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl (E)-octadec-2-enoate can be synthesized through the esterification of octadec-2-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Octadec-2-enoic acid+MethanolAcid CatalystMethyl (E)-octadec-2-enoate+Water
Industrial Production Methods: In industrial settings, the production of 2-Octadecenoic acid, methyl ester, (E)- often involves the transesterification of triglycerides derived from natural oils and fats. This process uses methanol and a base catalyst, such as sodium methoxide, to produce the ester. The reaction conditions typically include moderate temperatures and continuous stirring to ensure complete conversion.
Types of Reactions:
Oxidation: Methyl (E)-octadec-2-enoate can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide, and other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, hydroxylated esters.
Reduction: Saturated esters.
Substitution: Alkylated esters, hydrolyzed products.
科学的研究の応用
Methyl (E)-octadec-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and biofuels due to its favorable chemical properties.
作用機序
The mechanism of action of 2-Octadecenoic acid, methyl ester, (E)- involves its interaction with cellular membranes and enzymes. The ester functional group can undergo hydrolysis, releasing the corresponding fatty acid and methanol. This process can affect membrane fluidity and permeability, influencing various cellular pathways. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, further impacting cellular functions.
類似化合物との比較
- Methyl oleate
- Methyl linoleate
- Methyl stearate
特性
CAS番号 |
27234-05-5 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
methyl octadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
CYUVJOWXJUNPHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC |
異性体SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


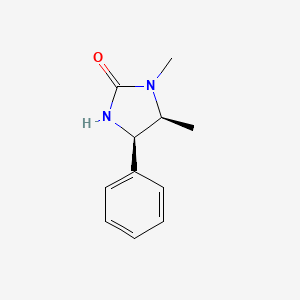

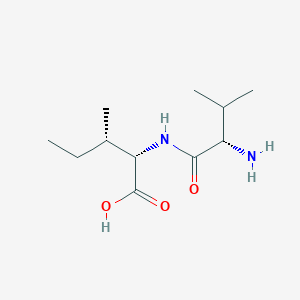
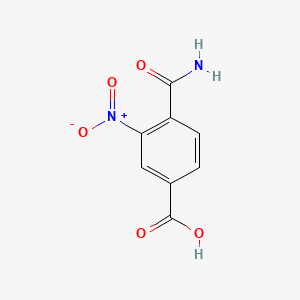
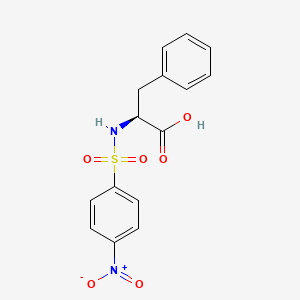

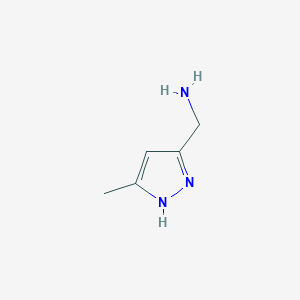
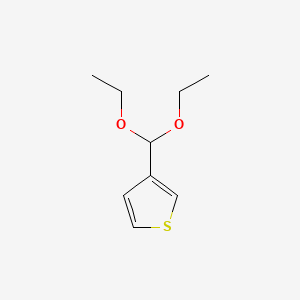
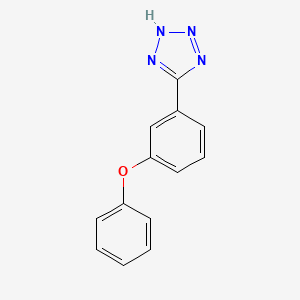
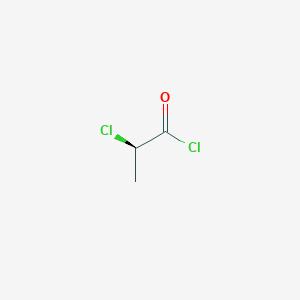



![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
